REACTION_CXSMILES
|
Cl[C:2]([O:4][CH2:5][CH3:6])=O.C[O:8]C1C=C(C=CC=1)C=CC(O)=O.C(N(CC)CC)C.[N-]=[N+]=[N-].[Na+].C1(CC2C=CC=CC=2)C=CC=CC=1.C([N:48]([CH2:53][CH2:54][CH2:55]C)[CH2:49][CH2:50][CH2:51][CH3:52])CCC>CC(C)=O.O>[CH3:2][O:4][C:5]1[CH:6]=[C:55]2[C:50](=[CH:51][CH:52]=1)[C:49](=[O:8])[NH:48][CH:53]=[CH:54]2 |f:3.4|
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Name
|
|
Quantity
|
4.3 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
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Name
|
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC(=O)O)C=CC1
|
Name
|
|
Quantity
|
8.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
14.2 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)N(CCCC)CCCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
23 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 23° C. for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the volatile removed under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The resulting slurry was extracted with toluene (3×25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The dried solution was filtered
|
Type
|
DISTILLATION
|
Details
|
The toluene was distilled off
|
Type
|
ADDITION
|
Details
|
as added
|
Type
|
ADDITION
|
Details
|
After complete addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction temperature was raised to 210° C. for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the precipitated product was collected by filtration
|
Type
|
WASH
|
Details
|
washed with hexanes
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C=CNC(C2=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 9.7 mmol | |
AMOUNT: MASS | 1.7 g | |
YIELD: PERCENTYIELD | 33% | |
YIELD: CALCULATEDPERCENTYIELD | 32.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |